L-Glucurono-3,6-lactone

Description

Properties

IUPAC Name |

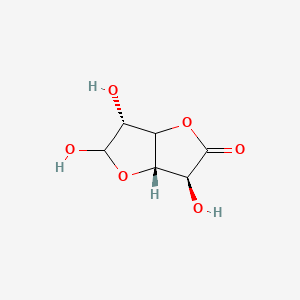

(3R,6S,6aS)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3?,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCQHRZUSEXNB-UCDXPBRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@@H](C(=O)OC1[C@H](C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747858 | |

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-80-2 | |

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Trifluoroacetic Acid-Mediated Lactonization

A direct route involves lactonization of protected L-glucuronic acid esters. For example, 2,3:4,5-bis-O-isopropylidene-L-glucuronic acid methyl ester undergoes hydrolysis and cyclization in aqueous trifluoroacetic acid (TFA) at 50°C for 2 hours, yielding L-glucurono-3,6-lactone with 91% efficiency. The TFA catalyzes both ester hydrolysis and intramolecular lactone formation, while the isopropylidene groups prevent undesired side reactions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Time | 2 hours |

| Catalyst | Trifluoroacetic acid |

| Solvent | Water |

| Yield | 91% |

This method’s scalability is limited by the cost of protected intermediates but offers high stereoselectivity.

Oxidation of D-Glucose Derivatives

Periodic Acid Cleavage of D-Glucoheptonolactone

D-Glucose is converted to this compound via a multi-step sequence involving oxidation and lactonization. D-Glycero-D-gulo-heptonolactone, derived from D-glucose, undergoes selective cleavage with periodic acid (), excising the C6–C7 bond to generate L-glucuronic acid. Subsequent treatment with TFA induces cyclization, yielding the 3,6-lactone with 80% efficiency on a 100–200 g scale.

Key Steps

-

Periodate Oxidation : Cleaves heptonolactone at C6–C7, preserving the L-configuration at C5.

-

Acid-Mediated Cyclization : TFA hydrolyzes protective groups and facilitates lactone formation.

Advantages : Utilizes inexpensive D-glucose and achieves enantiomeric inversion without racemization.

Large-Scale Synthesis via D-Glucoheptonolactone

A high-yielding industrial route starts with D-glucoheptonolactone. Sequential acetonide protection, periodic acid oxidation, and TFA-mediated lactonization produce 1,2-O-isopropylidene-α-L-glucurono-3,6-lactone in 94% yield over four steps.

Optimized Protocol

-

Acetonide Formation : React D-glucoheptonolactone with acetone/CuCl₂·2H₂O.

-

Oxidation : Treat with to cleave the C6–C7 bond.

This method’s scalability and minimal purification steps make it ideal for bulk production.

Enzymatic and Biotechnological Approaches

Myo-Inositol Oxygenase Pathways

Patent WO2006066072A2 discloses enzymatic oxidation of myo-inositol to D-glucuronic acid using myo-inositol oxygenase. While designed for D-enantiomers, substituting L-specific enzymes (e.g., L-gulono-γ-lactone oxidase) could theoretically yield this compound. Current limitations include enzyme availability and incomplete stereochemical control.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: L-Glucurono-3,6-lactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glucaric acid.

Reduction: Controlled reduction can yield L-gulonic acid.

Substitution: It can participate in substitution reactions to form derivatives like glucuronides.

Common Reagents and Conditions:

Oxidation: Typically involves strong oxidizing agents like potassium permanganate.

Reduction: Often uses reducing agents such as sodium borohydride.

Substitution: Conditions vary depending on the desired derivative but often involve mild acidic or basic conditions.

Major Products:

Oxidation: Glucaric acid.

Reduction: L-gulonic acid.

Substitution: Various glucuronides, which are more water-soluble and easier for the body to excrete

Scientific Research Applications

L-Glucurono-3,6-lactone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of polyhydroxybutyrate and other polymers.

Biology: Studied for its role in detoxification processes and its potential to enhance physical performance and mental alertness.

Medicine: Investigated for its effectiveness against conditions like hepatitis and its potential use in liver health supplements.

Industry: Commonly used in the formulation of energy drinks and dietary supplements due to its purported benefits in reducing fatigue and improving cognitive function

Mechanism of Action

L-Glucurono-3,6-lactone exerts its effects primarily through its role in the detoxification process. It conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete. This process is essential for maintaining homeostasis and protecting the body from potentially harmful substances. Additionally, it is metabolized to glucaric acid, xylitol, and L-xylulose, and can serve as a precursor for ascorbic acid synthesis .

Comparison with Similar Compounds

D-Glucurono-3,6-lactone

- Structure : The D-enantiomer (CAS: 32449-92-6) shares the same molecular formula but differs in stereochemistry at C2, C3, and C4 positions. Its 3,6-lactone ring is identical to the L-form but with inverted configurations .

- Function: Vitamin C Biosynthesis: Acts as a precursor in the glucuronate pathway in rodents and plants. However, primates (including humans) lack gulonolactone oxidase (GULO), the enzyme required for its conversion to ascorbic acid . Detoxification: Like the L-form, it conjugates toxins but is less prevalent in human metabolic pathways .

- Key Difference: The D-form is metabolically inactive in humans for vitamin C synthesis but retains detoxification roles.

D-Glucaro-3,6-lactone

- Structure : A dilactone derived from glucaric acid, forming two lactone rings (3,6 and 1,4 positions) .

- Function: β-Glucuronidase Inhibition: Blocks enzymatic hydrolysis of glucuronide conjugates, enhancing detoxification efficiency . Cancer Prevention: Reduces colon carcinogenesis in animal models by modulating gut microbiota .

- Key Difference: Unlike L-Glucurono-3,6-lactone, D-Glucaro-3,6-lactone is a dilactone with broader enzymatic inhibitory effects.

L-Gulono-1,4-lactone

- Structure : A 1,4-lactone derived from L-gulonic acid, pivotal in vitamin C synthesis .

- Function :

- Key Difference: While this compound is involved in detoxification, L-Gulono-1,4-lactone is specific to ascorbate synthesis. Enzymatically, glucuronolactone reductase (EC 1.1.1.20) converts L-Gulono-1,4-lactone to D-Glucurono-3,6-lactone in a NADP+-dependent reaction .

Ascorbic Acid (Vitamin C)

Spiromassaritone (Spiro-5,6-lactone)

- Structure : A spirocyclic lactone isolated from endophytic fungi, containing a rare 5,6-lactone fused to an indole ring .

- Function :

- Key Difference: Unlike the glucurono-lactones, spiromassaritone is a secondary metabolite with anticancer applications unrelated to detoxification or vitamin synthesis.

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Key Function(s) | Species Specificity |

|---|---|---|---|---|

| This compound | 32449-80-2 | C₆H₈O₆ | Detoxification, hepatoprotection | Humans, mammals |

| D-Glucurono-3,6-lactone | 32449-92-6 | C₆H₈O₆ | Vitamin C precursor (rodents), detoxification | Rodents, plants |

| D-Glucaro-3,6-lactone | 87-73-0 | C₆H₈O₈ | β-Glucuronidase inhibition, cancer prevention | Broad (mammals, microbiota) |

| L-Gulono-1,4-lactone | 6328-25-2 | C₆H₁₀O₆ | Vitamin C synthesis | Non-primate mammals |

| Ascorbic Acid | 50-81-7 | C₆H₈O₆ | Antioxidant, collagen synthesis | Primates (dietary requirement) |

| Spiromassaritone | N/A | C₁₅H₁₈O₄ | Anticancer cytotoxicity | Fungi-derived |

Biological Activity

L-Glucurono-3,6-lactone (also known as glucurono-3,6-lactone) is a naturally occurring compound that has garnered attention for its potential biological activities and health benefits. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a lactone derived from D-glucuronic acid. Its structure consists of a cyclic ester formed by the condensation of the carboxylic acid group of D-glucuronic acid with its hydroxyl group. This compound is non-toxic and is produced naturally in small amounts in mammals, including humans. It plays a role in various metabolic pathways and has been studied for its pharmacological properties.

This compound exhibits several biological activities that can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage and maintaining overall cellular health.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory pathways. It can modulate the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various tissues .

- Cholesterol Regulation : Studies suggest that this compound may help lower plasma cholesterol levels. It appears to influence lipid metabolism by promoting the excretion of cholesterol and triglycerides, which could be beneficial for cardiovascular health .

- Gut Health : The compound is believed to support gut health by enhancing the integrity of the intestinal barrier and modulating gut microbiota composition. This effect may contribute to improved digestion and nutrient absorption .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Joint Health : It is often included in dietary supplements aimed at promoting joint health due to its anti-inflammatory properties .

- Skin Health : The compound may provide protective effects against skin inflammation and oxidative damage, making it a candidate for topical formulations .

- Metabolic Disorders : Given its role in cholesterol regulation and anti-inflammatory effects, this compound may have implications in managing metabolic disorders like obesity and diabetes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. How can conflicting reports on the solubility and stability of this compound in polar solvents be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.